Methyl 1,2,3-thiadiazole-5-carboxylate
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Overview
Description
Methyl 1,2,3-thiadiazole-5-carboxylate: is a heterocyclic compound that contains a thiadiazole ring. The thiadiazole ring is known for its stability and ability to participate in a wide range of chemical reactions, making it a valuable scaffold in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1,2,3-thiadiazole-5-carboxylate can be synthesized through various methods. One common approach involves the cyclization of thiosemicarbazide with methyl chloroformate under basic conditions . Another method includes the reaction of methyl hydrazinecarboxylate with thiocyanogen . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and reduce production costs . The choice of solvents, catalysts, and purification techniques plays a crucial role in optimizing the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiadiazole ring into different functional groups, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
Methyl 1,2,3-thiadiazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1,2,3-thiadiazole-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In anticancer research, this compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Ethyl 1,2,3-thiadiazole-5-carboxylate: Similar in structure but with an ethyl group instead of a methyl group.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Another derivative with a methyl group at the 4-position.
Uniqueness: Methyl 1,2,3-thiadiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C4H4N2O2S |
---|---|
Molecular Weight |
144.15 g/mol |
IUPAC Name |
methyl thiadiazole-5-carboxylate |
InChI |
InChI=1S/C4H4N2O2S/c1-8-4(7)3-2-5-6-9-3/h2H,1H3 |
InChI Key |
VMFMGKCORIVBTM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=NS1 |
Origin of Product |
United States |
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